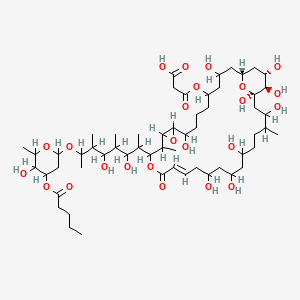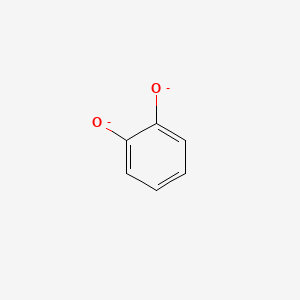
Catecholate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Catecholate(2-) is a phenolate anion that is the conjugate base of catecholate(1-). It has a role as a plant metabolite. It is a conjugate base of a catecholate(1-).
科学的研究の応用
Metal-Catecholate Interactions in Biological Systems
Metal-catecholate interactions play a significant role in various biological systems, including metal ion internalization and biomaterial synthesis. The study by Sever and Wilker (2004) provides a systematic investigation of metal-catecholate and metal-tironate complexes, offering insights into their ultraviolet-visible absorption spectra. This research is fundamental in understanding and characterizing biological metal-catecholate systems (Sever & Wilker, 2004).
Structural Aspects of Catecholate Ligands
Brown (2012) analyzed the structural data of compounds with catecholates and 2-amidophenoxides, revealing significant changes in the ligands' structure based on their oxidation state. This study provides a metrical oxidation state (MOS) framework to understand the apparent oxidation state of the ligand based on its bond lengths (Brown, 2012).
Catecholates in 3D Metal Frameworks
Nguyen et al. (2015) synthesized three-dimensional metal catecholates (M-CATs) and studied their structures and properties, including ultrahigh proton conductivity. This research opens up potential applications in energy storage and conversion (Nguyen et al., 2015).
Catecholates in Oxidation and DNA Damage
Lebedev et al. (2007) investigated the effects of Group II metal cations on catecholate oxidation. The study highlights the role of catecholates in oxidation processes and their potential implications in biological systems (Lebedev et al., 2007).
Catecholates in Solar Cell Applications
Liu et al. (2011) explored the growth and organization of a catecholate monolayer on the anatase (101) surface, providing valuable insights for dye-sensitized solar cells and photocatalytic materials (Liu et al., 2011).
特性
製品名 |
Catecholate(2-) |
|---|---|
分子式 |
C6H4O2-2 |
分子量 |
108.09 g/mol |
IUPAC名 |
benzene-1,2-diolate |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/p-2 |
InChIキー |
YCIMNLLNPGFGHC-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=C1)[O-])[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



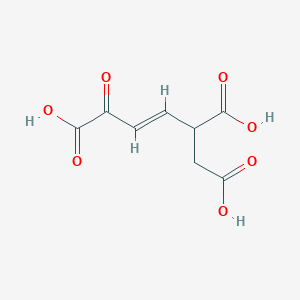

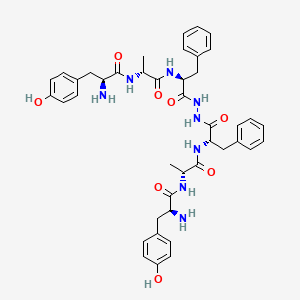
![(3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B1240350.png)
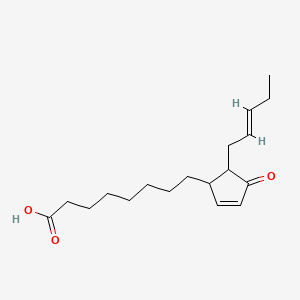
![3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B1240353.png)
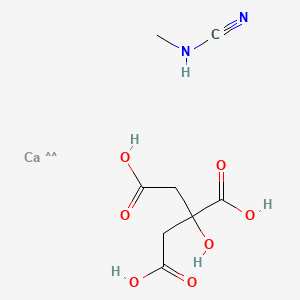
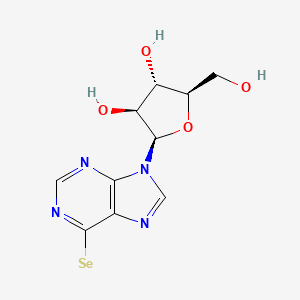
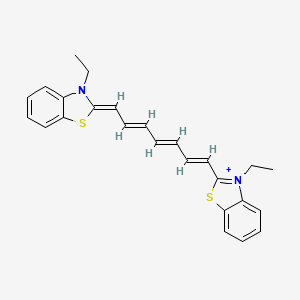
![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1240360.png)
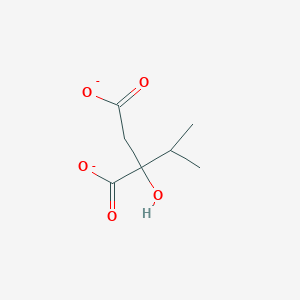
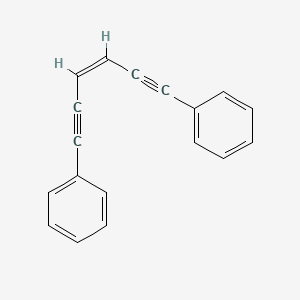
![2-hydroxy-3-{5-hydroxy-8-[(3E)-4-[8'-hydroxy-6'-(1-hydroxy-3-{11-methyl-1,7-dioxaspiro[5.5]undecan-2-yl}butyl)-7'-methylidene-hexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl]but-3-en-2-yl]-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl}-2-methylpropanoic acid](/img/structure/B1240365.png)
